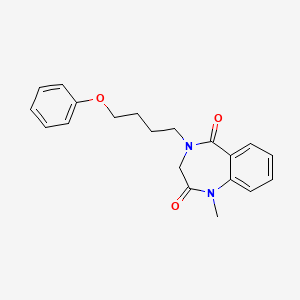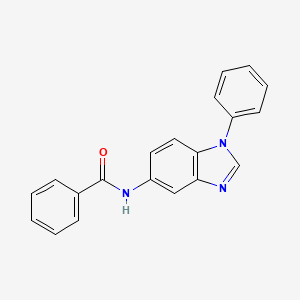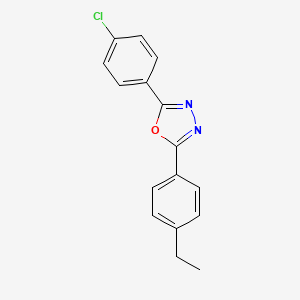
1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a benzodiazepine derivative that has been synthesized and researched for its potential applications in the field of medicine. This compound is commonly referred to as Ro5-4864 and is known to interact with the peripheral benzodiazepine receptor (PBR), which is found in various tissues throughout the body.
Mecanismo De Acción
Ro5-4864 interacts with the peripheral benzodiazepine receptor (1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione), which is found in various tissues throughout the body, including the central nervous system, immune cells, and cancer cells. The binding of Ro5-4864 to 1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione results in the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of the immune response, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ro5-4864 has been shown to have various biochemical and physiological effects on the body, including the modulation of mitochondrial function, the regulation of the immune response, and the induction of apoptosis in cancer cells. Ro5-4864 has also been shown to have anti-inflammatory effects in various autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ro5-4864 in lab experiments include its ability to modulate various cellular processes, its specificity for the peripheral benzodiazepine receptor, and its potential applications in various fields of medicine. The limitations of using Ro5-4864 in lab experiments include its potential toxicity at high concentrations and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
Future research on Ro5-4864 could focus on its potential applications in the treatment of various diseases, including neurodegenerative disorders, autoimmune disorders, and cancer. Further research could also investigate the mechanisms of action of Ro5-4864 and its potential interactions with other compounds. Additionally, future research could focus on the development of new derivatives of Ro5-4864 with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of Ro5-4864 involves the reaction of 4-phenoxybutylamine with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Ro5-4864 has been extensively studied for its potential applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, Ro5-4864 has been investigated for its ability to modulate the immune response in the central nervous system and reduce inflammation. In oncology, Ro5-4864 has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In immunology, Ro5-4864 has been investigated for its ability to modulate the immune response and reduce inflammation in various autoimmune disorders.
Propiedades
IUPAC Name |
1-methyl-4-(4-phenoxybutyl)-3H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-21-18-12-6-5-11-17(18)20(24)22(15-19(21)23)13-7-8-14-25-16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLMDCDJHOGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(=O)C2=CC=CC=C21)CCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4-phenoxybutyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)
![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)

![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)

![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)


![9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)
![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)